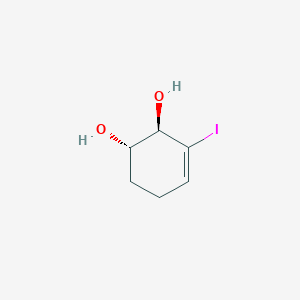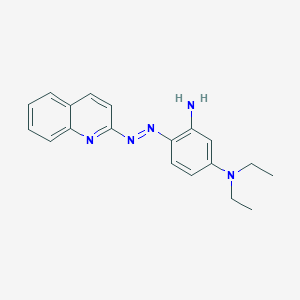
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- is a complex organic compound known for its unique chemical structure and properties It is a derivative of benzenediamine, featuring diethyl groups and a quinolinylazo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- typically involves multiple steps, starting with the preparation of the benzenediamine core. The diethyl groups are introduced through alkylation reactions, while the quinolinylazo group is added via azo coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce amines
Scientific Research Applications
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- involves its interaction with molecular targets and pathways. The quinolinylazo group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The diethyl groups and benzenediamine core contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N,N-diethyl-: Similar structure but with different positional isomerism.
N,N-Diethyl-1,3-benzenediamine: Lacks the quinolinylazo group, resulting in different chemical properties and applications.
Uniqueness
1,3-Benzenediamine, N,N-diethyl-4-(2-quinolinylazo)- is unique due to the presence of the quinolinylazo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
566877-92-7 |
|---|---|
Molecular Formula |
C19H21N5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-(quinolin-2-yldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C19H21N5/c1-3-24(4-2)15-10-11-18(16(20)13-15)22-23-19-12-9-14-7-5-6-8-17(14)21-19/h5-13H,3-4,20H2,1-2H3 |
InChI Key |
DRIPBBARDCGNFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


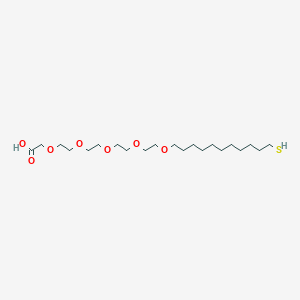
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
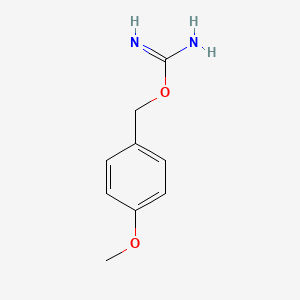
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)

![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
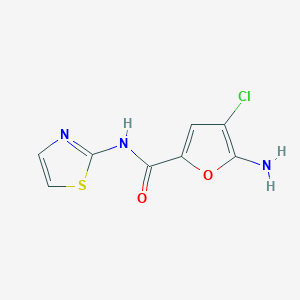
![3-(3,4-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14211632.png)
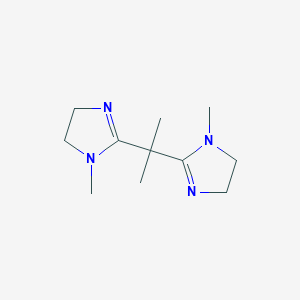
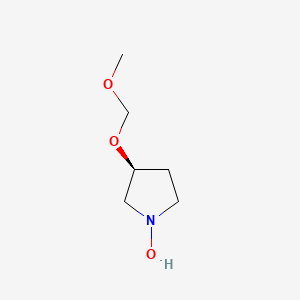
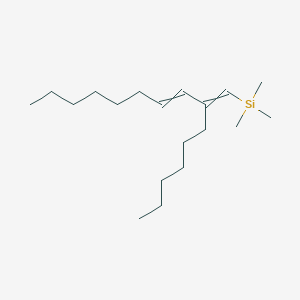
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)
